N-(cyclooctylmethylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclooctylmethylidene)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylmethylidene)acetamide can be achieved through the reaction of cyclooctylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclooctylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(cyclooctylmethylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclooctylmethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cyclooctylmethylidene derivatives with additional oxygen functionalities.
Reduction: Cyclooctylmethylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(cyclooctylmethylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclooctylmethylidene)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with receptor sites.
Comparison with Similar Compounds
N-(cyclooctylmethylidene)acetamide can be compared with other similar compounds such as:
N-methylacetamide: A simpler amide with a methyl group instead of a cyclooctyl group.
N-phenylacetamide: An amide with a phenyl group, which has different chemical properties and applications.
N-cyclohexylmethylideneacetamide: A compound with a cyclohexyl group, which is structurally similar but has different steric and electronic effects.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(cyclooctylmethylidene)acetamide |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3 |
InChI Key |
UVQSLOGBLLOZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.